molecular formula C29H21Cl2NO5 B430375 5-(3,4-dichlorophenyl)-3-[4-(propan-2-yl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

5-(3,4-dichlorophenyl)-3-[4-(propan-2-yl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

Cat. No.: B430375
M. Wt: 534.4g/mol
InChI Key: BLGZRELJJCUEBF-UHFFFAOYSA-N
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Description

1-(4-isopropylphenyl)-5-(3,4-dichlorophenyl)-3a,6a-dihydrospiro(1H-furo[3,4-c]pyrrole-3,2’-[1’H]-indene)-1’,3’,4,6(2’H,3H,5H)-tetrone is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-isopropylphenyl)-5-(3,4-dichlorophenyl)-3a,6a-dihydrospiro(1H-furo[3,4-c]pyrrole-3,2’-[1’H]-indene)-1’,3’,4,6(2’H,3H,5H)-tetrone typically involves multi-step organic reactions. The process starts with the preparation of the core spiro structure, followed by the introduction of the isopropylphenyl and dichlorophenyl groups. Common reagents used in these reactions include organometallic compounds, halogenating agents, and catalysts to facilitate the formation of the spiro structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-isopropylphenyl)-5-(3,4-dichlorophenyl)-3a,6a-dihydrospiro(1H-furo[3,4-c]pyrrole-3,2’-[1’H]-indene)-1’,3’,4,6(2’H,3H,5H)-tetrone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-isopropylphenyl)-5-(3,4-dichlorophenyl)-3a,6a-dihydrospiro(1H-furo[3,4-c]pyrrole-3,2’-[1’H]-indene)-1’,3’,4,6(2’H,3H,5H)-tetrone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-isopropylphenyl)-5-(3,4-dichlorophenyl)-3a,6a-dihydrospiro(1H-furo[3,4-c]pyrrole-3,2’-[1’H]-indene)-1’,3’,4,6(2’H,3H,5H)-tetrone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-isopropylphenyl)-5-(3,4-dichlorophenyl)-3a,6a-dihydrospiro(1H-furo[3,4-c]pyrrole-3,2’-[1’H]-indene)-1’,3’,4,6(2’H,3H,5H)-tetrone is unique due to its spiro structure, which imparts specific chemical and physical properties

Properties

Molecular Formula

C29H21Cl2NO5

Molecular Weight

534.4g/mol

IUPAC Name

5-(3,4-dichlorophenyl)-1-(4-propan-2-ylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone

InChI

InChI=1S/C29H21Cl2NO5/c1-14(2)15-7-9-16(10-8-15)24-22-23(28(36)32(27(22)35)17-11-12-20(30)21(31)13-17)29(37-24)25(33)18-5-3-4-6-19(18)26(29)34/h3-14,22-24H,1-2H3

InChI Key

BLGZRELJJCUEBF-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)Cl)C5(O2)C(=O)C6=CC=CC=C6C5=O

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)Cl)C5(O2)C(=O)C6=CC=CC=C6C5=O

Origin of Product

United States

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